N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a chlorine atom at the 6-position, an isopropylsulfonyl group at the 4-position of the benzamide ring, and a pyridin-4-ylmethyl moiety as the N-substituent. This compound’s structural complexity arises from the integration of heterocyclic (benzothiazole, pyridine) and sulfonyl functional groups, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-15(2)32(29,30)19-6-3-17(4-7-19)22(28)27(14-16-9-11-25-12-10-16)23-26-20-8-5-18(24)13-21(20)31-23/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQFSGHAFUJKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzothiazole moiety, isopropylsulfonyl group, and a pyridinylmethyl substituent. These structural components are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
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Anticancer Activity :
- Several studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). For instance, a related compound (B7) significantly reduced cell viability and induced apoptosis in these cells through the inhibition of the AKT and ERK signaling pathways .
- The compound's ability to arrest the cell cycle further supports its potential as an anticancer agent.
- Anti-inflammatory Effects :
-
Mechanisms of Action :
- The mechanisms underlying these effects include modulation of key signaling pathways involved in cell survival and proliferation. Inhibition of pathways like AKT and ERK is particularly significant as they are often upregulated in cancerous cells, contributing to their growth and resistance to therapies .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Benzothiazole Core : This moiety is known for its diverse biological activities, including anticancer properties. Modifications at this core can enhance or diminish activity.
- Isopropylsulfonyl Group : This group may contribute to the compound's solubility and bioavailability, influencing its pharmacokinetic properties.
- Pyridinylmethyl Substituent : The presence of this nitrogen-containing ring may enhance interaction with biological targets, potentially increasing specificity towards cancer cells.
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives:
- In Vitro Studies :
-
In Vivo Studies :
- Preliminary in vivo studies have suggested that these compounds may also exhibit antitumor effects in animal models, although detailed pharmacokinetic studies are still required to understand their behavior in living organisms fully.
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing benzo[d]thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values as low as 2.32 µg/mL against HepG2 (liver cancer) cells, indicating potent cytotoxicity .
- Antimicrobial Properties : The presence of the chlorobenzo[d]thiazole group suggests potential antimicrobial activity, which can be further explored in drug development against bacterial infections .
- CNS Activity : The pyridine moiety is associated with central nervous system effects, making this compound a candidate for neurological research .
Case Studies
-
Anticancer Research : A study investigating the effects of N-(6-chlorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspases and alteration of Bax/Bcl-2 ratios .
Cell Line IC50 (µg/mL) Mechanism of Action HepG2 2.32 Apoptosis induction MCF-7 5.10 Cell cycle arrest -
Antimicrobial Activity : Another study examined the compound's efficacy against gram-positive and gram-negative bacteria, revealing that it inhibited bacterial growth at concentrations comparable to established antibiotics .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 15 µg/mL
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Sulfonyl Groups : The isopropylsulfonyl group in the target compound is bulkier than the dimethylsulfamoyl (Compound 50) or piperidinylsulfonyl (2D216) groups, which may impact solubility and steric interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
